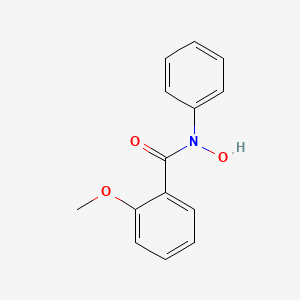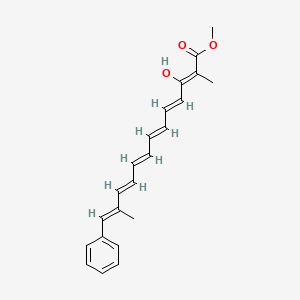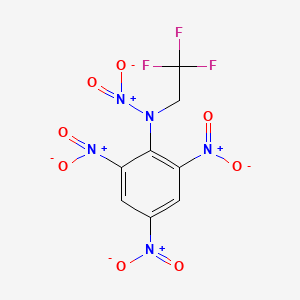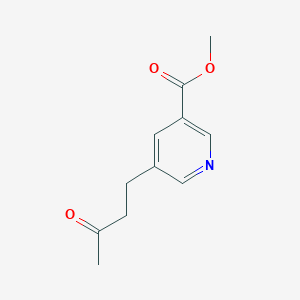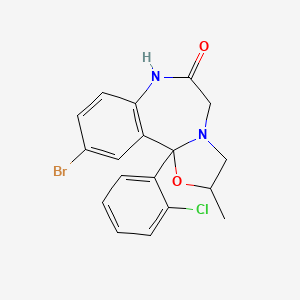
Oxazolo(3,2-d)(1,4)benzodiazepin-6(5H)-one, 2,3,7,11b-tetrahydro-10-bromo-11b-(o-chlorophenyl)-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxazolo(3,2-d)(1,4)benzodiazepin-6(5H)-one, 2,3,7,11b-tetrahydro-10-bromo-11b-(o-chlorophenyl)-2-methyl- is a complex organic compound that belongs to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions. This particular compound is characterized by its unique structure, which includes an oxazole ring fused to a benzodiazepine core, along with bromine and chlorine substituents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Oxazolo(3,2-d)(1,4)benzodiazepin-6(5H)-one, 2,3,7,11b-tetrahydro-10-bromo-11b-(o-chlorophenyl)-2-methyl- typically involves multiple steps, including the formation of the oxazole ring and the benzodiazepine core. Common starting materials include substituted benzene derivatives and various reagents to introduce the bromine and chlorine atoms.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions could target the oxazole ring or the benzodiazepine core, potentially leading to the formation of reduced analogs.
Substitution: Halogen atoms (bromine and chlorine) in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could introduce various functional groups in place of the halogens.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets, such as receptors or enzymes.
Medicine: Potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: Use in the development of new materials or as a precursor in chemical manufacturing.
作用機序
The mechanism of action for this compound would likely involve its interaction with specific molecular targets, such as GABA receptors in the case of benzodiazepines. The presence of bromine and chlorine atoms may influence its binding affinity and efficacy. The exact pathways and targets would require detailed biochemical studies to elucidate.
類似化合物との比較
Similar Compounds
Diazepam: A well-known benzodiazepine with similar core structure but different substituents.
Oxazepam: Another benzodiazepine with an oxazole ring, used for its anxiolytic properties.
Clonazepam: Contains a chlorine atom and is used as an anticonvulsant.
Uniqueness
The uniqueness of Oxazolo(3,2-d)(1,4)benzodiazepin-6(5H)-one, 2,3,7,11b-tetrahydro-10-bromo-11b-(o-chlorophenyl)-2-methyl- lies in its specific combination of substituents and the presence of both bromine and chlorine atoms, which may confer unique pharmacological properties compared to other benzodiazepines.
特性
CAS番号 |
24143-28-0 |
|---|---|
分子式 |
C18H16BrClN2O2 |
分子量 |
407.7 g/mol |
IUPAC名 |
10-bromo-11b-(2-chlorophenyl)-2-methyl-2,3,5,7-tetrahydro-[1,3]oxazolo[3,2-d][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C18H16BrClN2O2/c1-11-9-22-10-17(23)21-16-7-6-12(19)8-14(16)18(22,24-11)13-4-2-3-5-15(13)20/h2-8,11H,9-10H2,1H3,(H,21,23) |
InChIキー |
JVJXUSZFWQUMBZ-UHFFFAOYSA-N |
正規SMILES |
CC1CN2CC(=O)NC3=C(C2(O1)C4=CC=CC=C4Cl)C=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(2-methyl-1H-indol-3-yl)ethyl]piperidin-4-amine;oxalic acid](/img/structure/B14689929.png)
![N~1~-(2-Aminoethyl)-N~2~-(2-{[2-(piperazin-1-yl)ethyl]amino}ethyl)ethane-1,2-diamine](/img/structure/B14689935.png)
![Ethyl 6-[2-(2,4-dinitrophenyl)hydrazinylidene]nona-2,4,7-trienoate](/img/structure/B14689947.png)

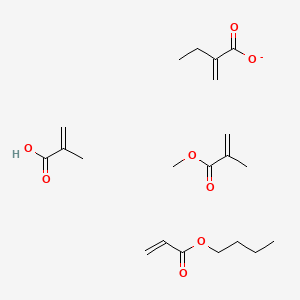
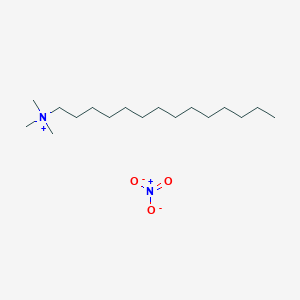


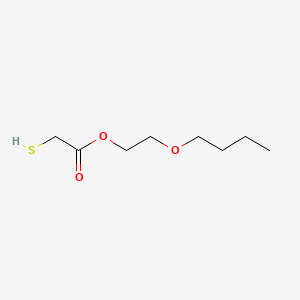
![N-[(E)-1-(4-methoxyphenyl)ethylideneamino]aniline](/img/structure/B14689999.png)
